S-Methyl methanethiosulfonate

Description

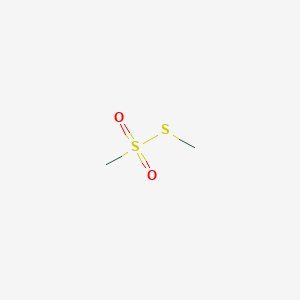

Structure

3D Structure

Properties

IUPAC Name |

methylsulfonylsulfanylmethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2S2/c1-5-6(2,3)4/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYONNSVDNIRXKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062739 | |

| Record name | Methanesulfonothioic acid, S-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear yellow liquid with a stench; [Sigma-Aldrich MSDS] | |

| Record name | Methyl methanethiosulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15521 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

266.00 to 267.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl methanethiosulfonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Record name | Methyl methanethiosulfonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2949-92-0 | |

| Record name | S-Methyl methanethiosulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2949-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl methanethiosulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002949920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2949-92-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanesulfonothioic acid, S-methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonothioic acid, S-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-methyl methanethiosulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-METHYL METHANETHIOSULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0906Z2356U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl methanethiosulfonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of S-Methyl Methanethiosulfonate with Cysteine Thiols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-Methyl methanethiosulfonate (B1239399) (MMTS) is a potent and reversible thiol-modifying agent extensively utilized in biochemical and pharmaceutical research. Its primary mechanism of action involves the S-thiolation of cysteine residues in proteins, forming a mixed disulfide bond. This modification can profoundly alter protein structure, function, and signaling activity. This technical guide provides a comprehensive overview of the core mechanism of MMTS action on cysteine thiols, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying pathways and workflows. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize MMTS as a tool for studying cysteine biology and developing novel therapeutics.

Core Mechanism of Action

The fundamental reaction between S-Methyl methanethiosulfonate and a cysteine thiol is a nucleophilic attack by the deprotonated thiol (thiolate anion) on the electrophilic sulfur atom of MMTS. This results in the formation of a protein-S-S-CH₃ mixed disulfide and the release of methanesulfinic acid.[1] This reaction, known as S-thiolation, is reversible upon treatment with reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[2][3]

The reactivity of a particular cysteine residue towards MMTS is largely dependent on its pKa. Cysteine residues with a lower pKa exist to a greater extent in the more nucleophilic thiolate form at physiological pH, rendering them more susceptible to modification by MMTS.[1]

It is important to note that while MMTS is a valuable tool, it can also promote the formation of intra- and intermolecular disulfide bonds within and between proteins, a factor that should be considered in experimental design.[1]

Quantitative Data

Table 1: Relative Reactivity of Thiol-Modifying Agents with Cysteine Sulfenic Acid

| Reagent | Relative Reaction Rate |

| This compound (MMTS) | Fastest |

| N-ethylmaleimide (NEM) | Intermediate |

| Iodoacetamide (IAM) | Slowest |

Data derived from studies on the reaction with cysteine sulfenic acid (Cys-SOH), a closely related oxidized form of cysteine.[4]

Table 2: Inhibitory Potency of a Thiol-Reactive Methylthiosulfonate Reagent against Aquaporin-1

| Inhibitor | Target | IC50 (µM) |

| S-benzyl methanethiosulfonate (BMTS) | Aquaporin-1 (AQP1) | 111 ± 3 |

This data is for a related methanethiosulfonate compound and is provided as an illustrative example of the type of quantitative data that can be obtained for thiol-reactive inhibitors.[5]

Experimental Protocols

Protocol for Reversible Inhibition of Papain with MMTS

This protocol describes the reversible inhibition of the cysteine protease papain using MMTS.

Materials:

-

Purified papain solution

-

This compound (MMTS) solution (1 mM, 10 mM, and 100 mM in water)

-

Dithiothreitol (DTT) solution (200 mM in water)

-

Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)

-

Fluorogenic substrate for papain (e.g., Z-Leu-Arg-AMC)

-

96-well microplate (black, flat-bottom)

-

Fluorescence microplate reader

Procedure:

-

Inhibition Reaction:

-

Activity Assay:

-

In a 96-well microplate, add assay buffer, the MMTS-treated papain solution, and a control sample of untreated papain.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a microplate reader.

-

-

Reactivation:

Protocol for Mass Spectrometry Analysis of MMTS-Modified Proteins

This protocol outlines a general workflow for the identification of MMTS-modified cysteine residues in a protein using mass spectrometry.

Materials:

-

MMTS-modified protein sample

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Iodoacetamide (IAM)

-

Trypsin (sequencing grade)

-

Formic acid

-

C18 desalting spin columns

-

LC-MS/MS system

Procedure:

-

Protein Denaturation, Reduction, and Alkylation:

-

Denature the protein sample in a buffer containing 8 M urea.

-

Reduce disulfide bonds by adding TCEP and incubating at 37°C.

-

Alkylate any remaining free cysteine thiols with IAM in the dark to prevent their modification by MMTS during the subsequent steps.

-

-

Proteolytic Digestion:

-

Dilute the sample to reduce the urea concentration.

-

Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Acidify the digest with formic acid.

-

Desalt the peptide mixture using a C18 spin column.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid in water).

-

Analyze the peptide mixture using a high-resolution LC-MS/MS system.

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database.

-

Include a variable modification corresponding to the mass of the methylthio group (+45.9877 Da) on cysteine residues.

-

Manually validate the spectra of identified MMTS-modified peptides.

-

Visualization of Pathways and Workflows

Signaling Pathway: Regulation of Protein Function by S-thiolation

The reversible S-thiolation of cysteine residues by molecules like MMTS is a key mechanism in redox signaling. This modification can alter protein conformation, leading to changes in enzymatic activity, protein-protein interactions, and subcellular localization.

Experimental Workflow: Mass Spectrometry Analysis of MMTS-Modified Proteins

The following diagram illustrates the key steps involved in the identification of MMTS-modified cysteine residues using a bottom-up proteomics approach.

Logical Relationship: Reversible Inhibition of Cysteine Proteases

This diagram illustrates the reversible nature of cysteine protease inhibition by MMTS, highlighting the transition between the active and inhibited states of the enzyme.

Conclusion

This compound is an invaluable reagent for the study of cysteine thiol chemistry and its role in protein function and cellular signaling. Its ability to reversibly modify cysteine residues allows for the controlled investigation of their functional significance. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at elucidating the intricate roles of cysteine modifications in biological systems and for the development of novel therapeutic strategies targeting cysteine-containing proteins. A thorough understanding of its mechanism of action, coupled with careful experimental design, will continue to advance our knowledge in this critical area of research.

References

- 1. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Transitions of Papain-like Cysteine Proteases: Implications for Sensor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins [mdpi.com]

The Alchemist's Reagent: An In-depth Technical Guide to S-Methyl Methanethiosulfonate (MMTS) for Biochemical Assays

For Researchers, Scientists, and Drug Development Professionals

S-Methyl methanethiosulfonate (B1239399) (MMTS) has emerged as a powerful and versatile tool in the biochemist's arsenal. This small, reactive molecule offers a unique approach to probing protein structure and function by specifically and reversibly modifying cysteine residues. This technical guide provides a comprehensive overview of the physicochemical properties of MMTS, detailed experimental protocols for its use in key biochemical assays, and visual representations of its application in studying cellular signaling pathways.

Core Physicochemical Properties of S-Methyl Methanethiosulfonate

Understanding the fundamental properties of MMTS is crucial for its effective application in experimental design. The following table summarizes its key physicochemical characteristics.

| Property | Value | References |

| Molecular Formula | C₂H₆O₂S₂ | |

| Molecular Weight | 126.20 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Density | 1.337 g/mL at 25 °C | |

| Boiling Point | 69-71 °C at 0.4 mmHg | |

| Solubility | Slightly soluble in water. Soluble in chloroform, DMF, DMSO, and ethanol. | |

| Stability | Sensitive to water and may hydrolyze. Should be stored at 2-8°C. | |

| Reactivity | Reacts specifically with sulfhydryl groups of cysteine residues to form a mixed disulfide. This reaction is reversible with reducing agents. |

The Power of Reversible Cysteine Modification

The primary utility of MMTS in biochemical assays lies in its ability to react with the thiol group (-SH) of cysteine residues within proteins. This reaction forms a methylthiolated cysteine, effectively capping this reactive group. A key advantage of MMTS over many other cysteine-modifying reagents is the reversibility of this modification. The addition of a reducing agent, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME), can cleave the disulfide bond and restore the native cysteine residue.

This reversible nature allows for a range of applications, including:

-

Trapping the Thiol-Disulfide State: MMTS can be used to "freeze" the in vivo redox state of proteins, allowing for the analysis of the natural occurrence of free thiols versus disulfide bonds.

-

Studying Enzyme Kinetics: By modifying cysteine residues in the active site of an enzyme, MMTS can be used as a reversible inhibitor to study enzyme mechanisms and kinetics.

-

Probing Protein Structure and Function: The selective modification of cysteine residues can help identify their role in protein stability, protein-protein interactions, and overall function.

-

Investigating Redox Signaling Pathways: MMTS is an invaluable tool for studying signaling pathways that are regulated by the oxidation and reduction of cysteine residues on key proteins.

Experimental Protocols

Reversible Inhibition of a Cysteine Protease (e.g., Papain)

This protocol describes the use of MMTS to reversibly inhibit the activity of a cysteine protease, with papain as an example. The activity can be measured using a colorimetric substrate like Nα-Benzoyl-L-arginine ethyl ester (BAEE).

Materials:

-

Papain solution (e.g., 1 mg/mL in assay buffer)

-

MMTS stock solution (e.g., 100 mM in DMSO)

-

Assay Buffer (e.g., 100 mM sodium phosphate, 2 mM EDTA, pH 6.2)

-

Substrate solution (e.g., 1 mM BAEE in assay buffer)

-

Dithiothreitol (DTT) stock solution (e.g., 1 M in water)

-

Spectrophotometer

Protocol:

-

Enzyme Preparation: Prepare a working solution of papain in the assay buffer.

-

Inhibition Reaction:

-

To a microcentrifuge tube, add the papain solution.

-

Add the desired concentration of MMTS (e.g., a final concentration of 1 mM). A range of concentrations should be tested to determine the optimal inhibitory concentration.

-

Incubate at room temperature for 30 minutes.

-

-

Activity Assay:

-

In a cuvette, mix the assay buffer and the substrate solution.

-

Add the MMTS-treated papain to initiate the reaction.

-

Monitor the increase in absorbance at 253 nm over time. This represents the rate of substrate hydrolysis.

-

As a control, perform the same assay with untreated papain.

-

-

Reversal of Inhibition:

-

To the MMTS-inhibited papain, add DTT to a final concentration of 10 mM.

-

Incubate at room temperature for 1 hour to allow for the reduction of the modified cysteine.

-

Perform the activity assay as described in step 3. The recovery of enzymatic activity indicates the reversible nature of the inhibition.

-

Analysis of MMTS-Modified Proteins by Mass Spectrometry

This protocol outlines a general workflow for modifying a purified protein with MMTS and preparing it for analysis by mass spectrometry to identify the modified cysteine residues.

Materials:

-

Purified protein solution (e.g., 1 mg/mL in a suitable buffer like PBS or Tris-HCl, pH 7.4)

-

MMTS stock solution (e.g., 100 mM in DMSO)

-

Quenching solution (e.g., 1 M DTT or 1 M L-cysteine)

-

Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)

-

Dithiothreitol (DTT) solution (10 mM in ammonium bicarbonate buffer)

-

Iodoacetamide (IAA) solution (55 mM in ammonium bicarbonate buffer)

-

Trypsin solution (e.g., sequencing grade)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

C18 desalting spin columns

-

Mass spectrometer

Protocol:

-

Protein Modification:

-

To the purified protein solution, add MMTS to a final concentration of 1-5 mM. The optimal concentration and incubation time should be determined empirically.

-

Incubate at room temperature for 1 hour.

-

-

Quenching (Optional but Recommended):

-

Add a 10-fold molar excess of DTT or L-cysteine to quench any unreacted MMTS.

-

Incubate for 15 minutes at room temperature.

-

-

Sample Preparation for Digestion:

-

Exchange the buffer of the protein solution to 50 mM ammonium bicarbonate, pH 8.0, using a desalting column or dialysis. This removes the quenching agent and prepares the sample for digestion.

-

-

Reduction and Alkylation (of unmodified cysteines):

-

Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce any remaining disulfide bonds.

-

Cool to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes to alkylate the newly reduced cysteines.

-

-

In-solution or In-gel Digestion:

-

In-solution: Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

In-gel: Run the modified protein on an SDS-PAGE gel. Excise the protein band and perform an in-gel digestion with trypsin.

-

-

Peptide Desalting:

-

Acidify the peptide solution with formic acid to a final concentration of 0.1%.

-

Desalt the peptides using a C18 spin column according to the manufacturer's protocol.

-

-

Mass Spectrometry Analysis:

-

Analyze the desalted peptides by LC-MS/MS.

-

Search the data for a mass shift of +46.00 Da on cysteine residues, corresponding to the S-methylation by MMTS (CH₃S-).

-

Visualizing Biochemical Processes with MMTS

Chemical Reaction of MMTS with Cysteine

Caption: Reaction of MMTS with a protein cysteine residue.

Experimental Workflow: Reversible Enzyme Inhibition Assay

Caption: Workflow for assessing reversible enzyme inhibition by MMTS.

Signaling Pathway: Probing the Keap1-Nrf2 Redox-Sensing Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent degradation. Oxidative or electrophilic stress, which can be mimicked by MMTS, modifies reactive cysteine residues on Keap1. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, bolstering the cell's defense against oxidative stress.

Caption: MMTS as a tool to study the Keap1-Nrf2 signaling pathway.

Conclusion

This compound is a potent and versatile reagent for the study of protein biochemistry. Its ability to specifically and reversibly modify cysteine residues provides researchers with a unique tool to investigate protein structure, function, and regulation. By understanding its physicochemical properties and employing well-defined experimental protocols, scientists can leverage MMTS to gain deeper insights into complex biological processes, from enzyme kinetics to intricate cellular signaling networks, ultimately advancing the frontiers of research and drug development.

Synthesis and Purification of S-Methyl Methanethiosulfonate: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of S-Methyl methanethiosulfonate (B1239399) (MMTS), a versatile reagent widely used in biochemical and pharmaceutical research for the reversible blocking of sulfhydryl groups in proteins and other molecules.

Overview and Physicochemical Properties

S-Methyl methanethiosulfonate (MMTS) is an organosulfur compound with the chemical formula CH₃SO₂SCH₃.[1] It is a colorless liquid known for its pungent, sulfurous odor.[1] MMTS serves as a valuable tool for studying enzyme activation, protein function, and redox signaling pathways due to its ability to specifically and reversibly modify cysteine residues.[2][3]

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂H₆O₂S₂ | [4][5][6] |

| Molecular Weight | 126.20 g/mol | [4][5] |

| Appearance | Colorless liquid | [1] |

| Density | 1.337 g/mL at 25 °C | |

| Boiling Point | 69-71 °C at 0.4 mmHg | |

| Refractive Index | n20/D 1.513 | |

| Flash Point | 87 °C (closed cup) | |

| Solubility | Soluble in chloroform, DMSO (slightly), Methanol (slightly) | [4] |

| Storage Temperature | 2-8°C for long-term storage |

Synthesis of this compound

A reliable and scalable laboratory synthesis of MMTS can be achieved from dimethyl sulfoxide (B87167) (DMSO) initiated by oxalyl chloride. This method is advantageous due to the readily available starting materials and straightforward purification process.[7]

Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses.[7]

Materials:

-

Dimethyl sulfoxide (DMSO)

-

Oxalyl chloride

-

Methanol

-

Methylene (B1212753) chloride

-

Sodium bicarbonate (saturated solution)

-

Sodium sulfate (B86663) (anhydrous)

-

Three-neck round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer

-

Low-temperature bath

-

Oil bath

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet is charged with acetonitrile and dimethyl sulfoxide. The flask is cooled to -20 °C in a low-temperature bath.

-

Addition of Oxalyl Chloride: A solution of oxalyl chloride in acetonitrile is added dropwise to the cooled reaction mixture via the addition funnel over a period of approximately 40 minutes, ensuring the internal temperature is maintained below -10 °C.[7] Vigorous gas evolution is observed during this step.

-

Warming to Room Temperature: After the addition is complete, the reaction mixture is stirred for an additional 10 minutes at -20 °C. The cooling bath is then removed, and the mixture is allowed to warm to 25 °C.[7]

-

Methanolysis: The addition funnel is replaced with a reflux condenser. Methanol is added to the reaction mixture in one portion.

-

Reflux: The flask is immersed in an oil bath preheated to 80 °C. The reaction mixture is heated at reflux for 6 hours. During this time, a white solid will precipitate, and the solution will turn yellow.[7]

-

Work-up: After cooling to room temperature, the reaction mixture is filtered to remove the precipitated solid. The filtrate is concentrated under reduced pressure using a rotary evaporator.

-

Extraction: The resulting residue is dissolved in methylene chloride and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed by rotary evaporation. The crude product is purified by vacuum distillation to yield pure this compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Purification and Characterization

Purification of the crude product is critical to obtain MMTS of high purity suitable for sensitive biochemical applications.

Purification Method

Vacuum distillation is the most effective method for purifying this compound.[7] The product is collected at a boiling point of 69-71 °C under a vacuum of 0.4 mmHg.

Characterization Data

The purity and identity of the synthesized MMTS can be confirmed by various analytical techniques.

| Parameter | Result |

| Purity (qNMR) | >99% |

| ¹H NMR (CDCl₃) | δ 3.31 (s, 3H), 2.70 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ 49.0, 18.5 |

Data obtained from Organic Syntheses procedure.[7]

Application in Thiol Modification

A primary application of MMTS in the laboratory is the specific and reversible modification of sulfhydryl groups (-SH) in cysteine residues of proteins.[2] This reaction, known as S-thiolation or S-methylthiolation, forms a mixed disulfide bond.

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the thiolate anion (R-S⁻) on the sulfur atom of the S-methyl group in MMTS. This results in the formation of a mixed disulfide (R-S-S-CH₃) and the release of methanesulfinic acid.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Novel applications of modification of thiol enzymes and redox-regulated proteins using this compound (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound purum, = 98.0 GC 2949-92-0 [sigmaaldrich.com]

- 4. usbio.net [usbio.net]

- 5. This compound | C2H6O2S2 | CID 18064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. S-Methyl methanethiosulphonate [webbook.nist.gov]

- 7. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to the Reactivity of S-Methyl Methanethiosulfonate (MMTS) for Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methyl methanethiosulfonate (B1239399) (MMTS) is a versatile and increasingly utilized reagent in biochemistry, proteomics, and drug development. Its primary application lies in the selective and reversible modification of thiol groups in cysteine residues within proteins. This technical guide provides a comprehensive overview of the reactivity of MMTS towards various functional groups, with a particular focus on its application in studying protein structure and function. This document consolidates quantitative data on its reactivity, details experimental protocols for its use, and provides visual representations of relevant workflows and reaction mechanisms.

Introduction to S-Methyl Methanethiosulfonate (MMTS)

This compound (MMTS) is an organosulfur compound with the chemical formula CH₃SO₂SCH₃[1]. It is a small, membrane-permeable molecule that serves as a potent and specific reagent for the S-thiolation of cysteine residues, forming a mixed disulfide bond[2][3]. This reaction is readily reversible under reducing conditions, making MMTS an invaluable tool for the temporary blockage of thiol groups, the inhibition of cysteine-dependent enzymes, and the protection of proteins from oxidation during purification and analysis[1][3][4].

The small size of MMTS allows it to access even buried cysteine residues within proteins, a distinct advantage over bulkier reagents[3]. Its utility extends to redox proteomics, where it is employed to trap the native thiol-disulfide state of proteins and to study various post-translational modifications, including S-nitrosylation[1][3].

Reactivity of MMTS with Functional Groups

The reactivity of MMTS is predominantly directed towards the nucleophilic thiolate anion (R-S⁻) of cysteine residues. However, a comprehensive understanding of its potential reactivity with other functional groups present in proteins is crucial for its effective application and the accurate interpretation of experimental results.

Reaction with Thiols (Cysteine)

The primary reaction of MMTS is with the sulfhydryl group of cysteine. The thiolate anion acts as a nucleophile, attacking the electrophilic sulfur atom of the thiosulfonate group in MMTS. This results in the formation of a mixed disulfide bond between the cysteine residue and a methylthio group (-S-CH₃), with the concomitant release of methanesulfinic acid[2].

Reaction Mechanism:

Caption: Reaction of MMTS with a protein thiol group.

This reaction is highly efficient and proceeds rapidly under mild conditions[2]. The rate of the reaction is pH-dependent, as it relies on the deprotonation of the thiol group to the more nucleophilic thiolate anion. The pKa of cysteine thiols in proteins can vary significantly depending on the local microenvironment, but generally, the reaction is more favorable at neutral to slightly alkaline pH.

Reactivity with Other Nucleophilic Functional Groups

While MMTS is highly selective for thiols, the potential for side reactions with other nucleophilic amino acid residues should be considered, especially under specific experimental conditions such as high pH or large excess of the reagent.

-

Amines (Lysine, N-terminus): Primary amines, such as the ε-amino group of lysine (B10760008) and the N-terminal α-amino group, are nucleophilic. However, at physiological pH, these groups are predominantly protonated (R-NH₃⁺), which significantly reduces their nucleophilicity. While some thiol-reactive reagents like maleimides can react with amines at alkaline pH, MMTS is generally considered to be highly selective for thiols over amines at neutral pH[5].

-

Imidazoles (Histidine): The imidazole (B134444) side chain of histidine can act as a nucleophile. Its reactivity is also pH-dependent, with the neutral form being more nucleophilic. While less reactive than the thiolate anion of cysteine, the potential for modification of highly reactive histidine residues cannot be entirely ruled out under forcing conditions.

-

Thioethers (Methionine): The sulfur atom in the thioether side chain of methionine is a weak nucleophile. While some alkylating agents like iodoacetamide (B48618) have been reported to react with methionine, there is currently no strong evidence to suggest a significant reaction between MMTS and methionine under standard labeling conditions.

General Selectivity: The high selectivity of MMTS for cysteine residues stems from the superior nucleophilicity of the thiolate anion compared to other functional groups present in proteins at physiological pH[5]. The "soft" nature of the sulfur atom in thiols makes them particularly good nucleophiles for the "soft" electrophilic sulfur atom in MMTS.

Quantitative Data on MMTS Reactivity

The following tables summarize the available quantitative data on the reactivity of MMTS.

Table 1: Comparative Reactivity of Thiol-Blocking Reagents with Protein Sulfenic Acid (AhpC-SOH) at pH 7.5

| Reagent | Pseudo-first order rate constant (k_obs, min⁻¹) | Second-order rate constant (M⁻¹s⁻¹) |

| MMTS | 1.1 ± 0.3 | ~3.0 |

| NEM | 0.07 ± 0.02 | 0.058 |

| IAM | 0.030 ± 0.003 | 0.025 |

Data adapted from Poole, L. B., & Nelson, K. J. (2014). Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. Antioxidants & Redox Signaling, 20(5), 733–744.

Table 2: Reversibility of Adducts Formed with Protein Sulfenic Acid by Reducing Agents

| Reagent Adduct | % Reduction by DTT (10 mM) | % Reduction by TCEP (10 mM) |

| MMTS | 100% | 100% |

| NEM | ~87% | ~60% |

| IAM | 40-50% | 40-50% |

Data adapted from Poole, L. B., & Nelson, K. J. (2014). Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. Antioxidants & Redox Signaling, 20(5), 733–744.

Experimental Protocols

General Protocol for Reversible Inhibition of a Cysteine Protease with MMTS

This protocol provides a general guideline for the reversible inhibition of a cysteine protease, such as papain, using MMTS.

Materials:

-

Purified cysteine protease

-

MMTS stock solution (e.g., 1 M in DMSO or ethanol)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Reducing agent (e.g., DTT or TCEP)

-

Assay buffer and substrate for activity measurement

Procedure:

-

Enzyme Preparation: Prepare a solution of the purified cysteine protease in the reaction buffer to a final concentration of 1-10 µM.

-

Inhibition Reaction:

-

Add MMTS from the stock solution to the enzyme solution to achieve a final concentration typically in a 10- to 100-fold molar excess over the enzyme.

-

Incubate the reaction mixture at room temperature for 30-60 minutes. The optimal time and concentration should be determined empirically for each specific protein.

-

-

Removal of Excess MMTS (Optional): Excess MMTS can be removed by dialysis, gel filtration, or spin columns if it interferes with downstream applications.

-

Activity Assay: Measure the activity of the MMTS-modified enzyme using a suitable substrate and assay conditions to confirm inhibition.

-

Reactivation:

-

To reactivate the enzyme, add a reducing agent such as DTT (to a final concentration of 10-20 mM) or TCEP (to a final concentration of 1-5 mM) to the inhibited enzyme solution.

-

Incubate at room temperature for 1-2 hours.

-

-

Confirmation of Reactivation: Measure the enzyme activity again to confirm the restoration of its function.

Protocol for Mass Spectrometry Analysis of MMTS-Modified Proteins

This protocol outlines the general steps for identifying MMTS-modified cysteine residues in a protein using mass spectrometry.

Materials:

-

MMTS-modified protein sample

-

Denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.0)

-

Reducing agent (e.g., DTT)

-

Alkylating agent (e.g., iodoacetamide, IAM)

-

Protease (e.g., Trypsin)

-

Mass spectrometer (e.g., ESI-MS/MS)

Procedure:

-

Sample Preparation:

-

The MMTS-modified protein is denatured in the denaturing buffer.

-

To identify the site of MMTS modification, the sample is typically analyzed without a reduction step. If disulfide bonds other than the MMTS modification are present and need to be mapped, a non-reducing/reducing workflow can be employed.

-

-

Proteolytic Digestion: The denatured protein is diluted to reduce the urea concentration (typically to < 1 M) and digested with a protease (e.g., trypsin) overnight at 37°C.

-

LC-MS/MS Analysis:

-

The resulting peptide mixture is separated by reverse-phase liquid chromatography (LC) coupled to a tandem mass spectrometer (MS/MS).

-

The mass spectrometer is operated in a data-dependent acquisition mode to acquire MS/MS spectra of the eluting peptides.

-

-

Data Analysis:

-

The acquired MS/MS spectra are searched against a protein sequence database using a search engine (e.g., Mascot, Sequest).

-

The search parameters should include a variable modification corresponding to the mass of the methylthio group (+45.9877 Da) on cysteine residues.

-

The identification and localization of the MMTS modification on specific cysteine-containing peptides are confirmed by manual inspection of the MS/MS spectra.

-

Visualization of Workflows and Logical Relationships

Redox Proteomics Workflow: Biotin Switch Technique

The Biotin Switch Technique is a widely used method for the detection of S-nitrosylated proteins. MMTS plays a crucial role in the initial blocking of free thiol groups.

Caption: Biotin Switch Technique Workflow.

Logical Relationship of MMTS Reactivity and Reversibility

This diagram illustrates the logical flow of MMTS modification and its subsequent reversal.

Caption: MMTS Modification and Reversal Logic.

Conclusion

This compound is a powerful and highly selective reagent for the reversible modification of cysteine residues in proteins. Its high reactivity towards thiols, coupled with the ease of reversal of the modification, makes it an indispensable tool for a wide range of applications in protein chemistry, enzymology, and proteomics. While its reactivity is predominantly with cysteine, researchers should be mindful of potential, albeit minor, side reactions with other nucleophilic residues under non-standard conditions. The protocols and workflows presented in this guide provide a solid foundation for the effective use of MMTS in research and development, enabling deeper insights into the critical roles of cysteine residues in protein function and regulation.

References

- 1. Novel applications of modification of thiol enzymes and redox-regulated proteins using this compound (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reversible Inhibition of Cysteine Proteases Using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to S-Methyl Methanethiosulfonate (MMTS) as a Thiol Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methyl methanethiosulfonate (B1239399) (MMTS) is a versatile and widely utilized organosulfur compound in biochemistry and molecular biology. Its primary application lies in its ability to selectively and reversibly modify thiol groups (-SH) of cysteine residues in proteins.[1] This guide provides a comprehensive overview of the historical context of MMTS, its discovery, and its evolution as a critical tool for studying protein structure and function. Detailed experimental protocols, quantitative data, and visualizations of relevant biochemical pathways and workflows are presented to offer a practical resource for researchers. The reversible nature of the thiol modification by MMTS, forming a mixed disulfide, provides a distinct advantage over irreversible alkylating agents, allowing for the protection of cysteine residues and the subsequent restoration of protein function.[1][2]

Historical Context and Discovery

S-Methyl methanethiosulfonate, with the chemical formula CH₃SO₂SCH₃, is the S-methyl ester of methanethiosulfonic acid.[3] While the precise date and discoverer of its initial synthesis are not prominently documented in readily available literature, its utility as a thiol-modifying reagent in biochemical research gained traction in the latter half of the 20th century. Initially, it was recognized for its role as a flavoring agent due to its sulfurous, roasted, and pungent odor and taste.[3]

The exploration of MMTS in biochemistry stemmed from the need for reagents that could specifically react with the sulfhydryl groups of cysteine residues in proteins. These residues are often crucial for enzyme catalysis, protein structure, and redox signaling.[1][4] Early research focused on its ability to act as a reversible inhibitor of enzymes with active-site cysteines.[1][2] Unlike irreversible alkylating agents such as iodoacetamide (B48618) (IAM) and N-ethylmaleimide (NEM), the mixed disulfide bond formed by MMTS with a thiol group can be readily cleaved by reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol.[4] This reversibility became a key feature, allowing for the temporary protection of thiol groups during experimental procedures and for studying the functional consequences of their modification.[1][2]

Over time, the applications of MMTS expanded significantly. It became a valuable tool for "trapping" the native thiol-disulfide state of proteins, preventing post-lysis oxidation and thiol-disulfide exchange.[4] This is particularly important in redox proteomics for accurately profiling the in vivo redox state of cysteine residues.[5] Furthermore, its small size allows it to access and modify buried cysteine residues that may be inaccessible to bulkier reagents.[1]

Chemical Properties and Reaction Mechanism

MMTS is a colorless liquid with a molar mass of 126.19 g·mol⁻¹.[3] It is sparingly soluble in water but soluble in organic solvents like ethanol (B145695) and methylene (B1212753) chloride.[3][6]

The primary reaction of MMTS is with a deprotonated cysteine residue (thiolate, RS⁻), which is a potent nucleophile.[7] The thiolate attacks the electrophilic sulfur atom of the MMTS molecule, leading to the formation of a mixed disulfide (RS-SCH₃) and the release of methanesulfinate (B1228633) (CH₃SO₂⁻) as a byproduct.[4][7]

Key Reaction: Protein-SH + CH₃SO₂SCH₃ → Protein-S-SCH₃ + CH₃SO₂H

This reaction is highly specific for thiols under mild conditions.[8] The resulting S-methylated cysteine can be readily reversed by the addition of an excess of a reducing agent like DTT, which regenerates the free thiol.

Quantitative Data

The efficiency and specificity of MMTS as a thiol reagent are influenced by several factors, including pH, temperature, and concentration. The following tables summarize key quantitative data gathered from various studies.

| Parameter | Value/Range | Reference(s) |

| Optimal pH Range | 7.0 - 8.0 | [6][9] |

| Typical Reaction Temperature | Room Temperature (25°C) | [6] |

| Typical Reaction Time | 10 - 30 minutes | [4] |

| Intrinsic Reactivity with Thiols | ~10⁵ M⁻¹sec⁻¹ | [8] |

| Solubility in Isopropanol (B130326) | 200 mM | [6] |

| Caption: General Reaction Parameters for MMTS. |

| Reagent | Advantages | Disadvantages | Reference(s) |

| MMTS | Reversible modification; Small size allows access to buried thiols. | Can promote intra- and inter-molecular disulfide bond formation; Methanesulfinate byproduct can be reactive. | [1][4][7] |

| Iodoacetamide (IAM) | Forms a stable, irreversible thioether bond. | Less specific than maleimides, can react with other residues like histidine and methionine. | [5][7] |

| N-ethylmaleimide (NEM) | Highly specific for thiols; Fast reaction rate. | Irreversible modification; Can react with other nucleophiles at alkaline pH. | [5] |

| Caption: Comparison of Common Thiol-Modifying Reagents. |

Experimental Protocols

General Protocol for Protein Thiol Modification with MMTS

This protocol provides a general guideline for the modification of cysteine residues in a purified protein sample.

-

Protein Preparation:

-

Prepare the protein of interest in a suitable buffer, such as phosphate-buffered saline (PBS) or Tris-HCl, at a pH between 7.0 and 7.5.[10]

-

The protein concentration should typically be in the range of 50-100 µM.[10]

-

If the protein contains disulfide bonds that need to be modified, they must first be reduced using a reducing agent like DTT or TCEP. Subsequently, the reducing agent must be removed by dialysis or desalting columns to prevent it from reacting with MMTS.

-

-

MMTS Stock Solution Preparation:

-

Immediately before use, prepare a stock solution of MMTS in a suitable organic solvent such as isopropanol or DMSO.[6] A typical stock concentration is 100-200 mM.

-

-

Modification Reaction:

-

Add the MMTS stock solution to the protein solution to achieve the desired final concentration. A 10- to 20-fold molar excess of MMTS over the protein is a common starting point.[10]

-

Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or overnight at 4°C.[10] The optimal time should be determined empirically for each specific protein.

-

-

Removal of Excess MMTS:

-

After the incubation period, remove the excess, unreacted MMTS. This can be achieved through dialysis, gel filtration (desalting columns), or precipitation of the protein.

-

-

Verification of Modification:

-

Confirm the modification of cysteine residues using techniques such as mass spectrometry (to detect the mass shift corresponding to the S-methylthio group) or by using a thiol-quantification assay like the Ellman's test (DTNB assay), which will show a decrease in free thiols.[7]

-

Protocol for Reversal of MMTS Modification

-

Incubation with Reducing Agent:

-

To the MMTS-modified protein solution, add a sufficient concentration of a reducing agent like DTT (typically 10-50 mM).

-

Incubate the mixture at room temperature for 1-2 hours.

-

-

Removal of Reducing Agent and Byproducts:

-

Remove the reducing agent and the cleaved methylthio groups by dialysis or gel filtration.

-

-

Confirmation of Reversal:

-

Verify the regeneration of free thiol groups using a thiol-quantification assay or mass spectrometry.

-

Visualizations of Pathways and Workflows

Reaction Mechanism of MMTS with a Cysteine Residue

References

- 1. Novel applications of modification of thiol enzymes and redox-regulated proteins using this compound (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative Proteomic Characterization of Redox-dependent Post-translational Modifications on Protein Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound purum, = 98.0 GC 2949-92-0 [sigmaaldrich.com]

- 7. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ttuhsc.edu [ttuhsc.edu]

- 9. Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

S-Methyl Methanethiosulfonate (MMTS): A Versatile Tool for Elucidating Protein Redox States

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular signaling and protein function, the redox state of cysteine residues plays a pivotal role. The reversible oxidation of the thiol group of cysteine to various states, including disulfides, sulfenic acids, and S-nitrosothiols, acts as a molecular switch, modulating protein activity, localization, and interaction with other molecules. The study of these dynamic post-translational modifications is crucial for understanding a myriad of physiological and pathological processes. S-Methyl methanethiosulfonate (B1239399) (MMTS) has emerged as a powerful and versatile chemical tool for researchers in this field. Its ability to selectively and reversibly modify free thiol groups makes it an invaluable reagent for trapping and analyzing the redox state of proteins. This technical guide provides a comprehensive overview of MMTS, its mechanism of action, and its diverse applications in studying protein redox states, complete with detailed experimental protocols and quantitative data to aid researchers in their experimental design and execution.

Chemical Properties and Mechanism of Action

S-Methyl methanethiosulfonate (CH₃SO₂SCH₃) is a small, membrane-permeable molecule that reacts specifically with sulfhydryl groups of cysteine residues in proteins.[1][2] The reaction proceeds via a nucleophilic attack of the thiolate anion (Cys-S⁻) on one of the sulfur atoms of MMTS, leading to the formation of a mixed disulfide bond between the cysteine residue and a methylthio group (-S-CH₃). This modification, known as S-thiolation or more specifically, S-methylthiolation, effectively blocks the free thiol group.

A key feature of MMTS is the reversibility of this modification. The resulting mixed disulfide can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), restoring the original free thiol.[3][4] This reversibility is a significant advantage over other commonly used alkylating agents like N-ethylmaleimide (NEM) and iodoacetamide (B48618) (IAM), which form irreversible covalent bonds.[4] The reaction with MMTS results in a mass increase of 46 Da for each modified cysteine residue, which can be readily detected by mass spectrometry.[5][6]

Applications in Studying Protein Redox States

The unique properties of MMTS have led to its widespread use in a variety of applications aimed at understanding protein redox regulation.

Trapping the Thiol-Disulfide State of Proteins

MMTS is highly effective at "trapping" the in vivo thiol-disulfide status of proteins at a specific point in time. By rapidly reacting with all free thiols, it prevents artifactual oxidation and disulfide exchange that can occur during sample preparation and analysis. This allows for a more accurate snapshot of the protein redox landscape within the cell. Studies have shown that MMTS can be more efficient in vivo at trapping mixed disulfides compared to NEM.

Biotin-Switch Technique for Studying S-Nitrosylation

One of the most prominent applications of MMTS is in the biotin-switch technique (BST), a widely used method for the detection and identification of S-nitrosylated proteins.[1][7][8][9] This technique involves a three-step process:

-

Blocking: All free thiol groups in a protein lysate are blocked by MMTS.

-

Reduction: The S-nitrosothiol bonds are selectively reduced using ascorbate (B8700270), which exposes the previously S-nitrosylated cysteine residues as free thiols.

-

Labeling: These newly formed free thiols are then labeled with a biotin-containing reagent, such as biotin-HPDP.

The biotinylated proteins can then be detected by western blotting with an anti-biotin antibody or enriched using streptavidin affinity chromatography for identification by mass spectrometry.

Investigating Protein S-Sulfhydration

Similar to its use in the biotin-switch assay for S-nitrosylation, MMTS can be employed to study another important cysteine modification, S-sulfhydration (-SSH). In a modified biotin-switch approach, MMTS is used to block free thiols, with the assumption that it does not react with the persulfide group of S-sulfhydrated cysteines.[2][10][11][12][13] The remaining persulfide groups can then be labeled with a thiol-reactive probe. However, it is important to note that some studies suggest MMTS may react with persulfides, which could lead to an underestimation of S-sulfhydration levels.[2][11]

Reversible Inhibition of Enzymes

The modification of cysteine residues in the active site of enzymes often leads to a loss of catalytic activity. Due to the reversibility of the S-methylthiolation by MMTS, it can be used as a reversible inhibitor.[3][4][14] This is particularly useful for studying enzymes whose activity is regulated by redox-sensitive cysteines, such as cysteine proteases.[3][14][15] By treating an enzyme with MMTS, its activity can be temporarily blocked and then restored by the addition of a reducing agent. This allows for controlled studies of enzyme function and regulation.

Protection of Proteins During Purification

Cysteine-containing proteins, especially those with catalytic or structurally important thiols, can be prone to oxidation and aggregation during purification. MMTS can be used to protect these sensitive thiol groups by reversibly blocking them.[4] This can improve the yield and stability of the purified protein. Once the purification is complete, the MMTS modification can be easily removed with a reducing agent to restore the protein's native structure and function.

Quantitative Data Summary

While direct comparative kinetic data is often context-dependent and not always available in a standardized format, the following tables summarize key quantitative information regarding the use of MMTS.

| Parameter | Value | Reference |

| Mass shift per modified cysteine | +46 Da | [5][6] |

| Molar excess of MMTS for papain inhibition (1:10) | ~35% inhibition | [16] |

| Molar excess of MMTS for full papain inhibition | 100-fold | [16] |

| Recovery of papain activity after DTT treatment (from 100-fold excess MMTS) | ~55% | [16] |

| Reagent | Reaction Type | Reversibility | Notes |

| MMTS | Forms a mixed disulfide | Reversible with reducing agents (e.g., DTT, TCEP) | Generally more efficient in vivo than NEM for trapping mixed disulfides. |

| N-ethylmaleimide (NEM) | Michael addition to form a thioether bond | Irreversible | Can react with other nucleophiles at alkaline pH.[17][18] |

| Iodoacetamide (IAM) | S-alkylation to form a thioether bond | Irreversible | Slower reaction rate compared to NEM.[19] |

Experimental Protocols

Protocol 1: Biotin-Switch Technique for Detection of S-Nitrosylated Proteins

This protocol is adapted from established methods for the biotin-switch technique.[7][9][20]

Materials:

-

Lysis Buffer: 250 mM HEPES-NaOH (pH 7.7), 1 mM EDTA, 0.1 mM neocuproine. Add protease inhibitors just before use.

-

Blocking Buffer: Lysis Buffer containing 2.5% SDS and 20 mM MMTS. (Prepare fresh).

-

Precipitation Solution: Acetone (B3395972), pre-chilled to -20°C.

-

Resuspension Buffer: Lysis Buffer containing 1% SDS.

-

Labeling Reagent: 4 mM Biotin-HPDP in DMF. (Prepare fresh).

-

Ascorbate Solution: 20 mM Sodium Ascorbate in water. (Prepare fresh and protect from light).

-

Neutralization Buffer: 20 mM HEPES-NaOH (pH 7.7), 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100.

-

Wash Buffer: Neutralization Buffer containing 600 mM NaCl.

-

Streptavidin-agarose beads.

-

Elution Buffer: 20 mM HEPES-NaOH (pH 7.7), 100 mM NaCl, 1 mM EDTA, 20 mM DTT.

Procedure:

-

Cell Lysis: Lyse cells in Lysis Buffer on ice.

-

Blocking of Free Thiols:

-

Add four volumes of Blocking Buffer to the cell lysate.

-

Incubate at 50°C for 20 minutes with frequent vortexing. Protect from light.

-

-

Protein Precipitation:

-

Add four volumes of cold (-20°C) acetone to the sample.

-

Incubate at -20°C for 20 minutes.

-

Centrifuge at 13,000 x g for 10 minutes to pellet the protein.

-

Carefully remove the supernatant and wash the pellet with cold 70% acetone.

-

Air-dry the pellet briefly.

-

-

Resuspension: Resuspend the protein pellet in Resuspension Buffer.

-

Biotinylation of S-Nitrosylated Cysteines:

-

To the resuspended protein, add the Labeling Reagent to a final concentration of 1 mM.

-

Add the Ascorbate Solution to a final concentration of 1 mM. As a negative control, add water instead of ascorbate to a parallel sample.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Removal of Excess Biotin-HPDP: Precipitate the proteins with cold acetone as described in step 3.

-

Affinity Capture of Biotinylated Proteins:

-

Resuspend the protein pellet in Neutralization Buffer.

-

Add streptavidin-agarose beads and incubate for 1 hour at room temperature with gentle rotation.

-

Wash the beads three times with Wash Buffer.

-

-

Elution and Analysis:

-

Elute the biotinylated proteins from the beads by incubating with Elution Buffer for 20 minutes at room temperature.

-

Analyze the eluted proteins by SDS-PAGE and western blotting using an antibody against the protein of interest or an anti-biotin antibody.

-

Protocol 2: Reversible Inhibition of a Cysteine Protease (e.g., Papain)

This protocol provides a general framework for the reversible inhibition of a cysteine protease using MMTS.[3][16]

Materials:

-

Purified cysteine protease (e.g., papain).

-

Assay Buffer: Buffer appropriate for the specific enzyme's activity assay.

-

MMTS stock solution (e.g., 100 mM in DMSO).

-

Substrate for the enzyme activity assay.

-

Reducing agent (e.g., 1 M DTT).

Procedure:

-

Enzyme Preparation: Prepare a solution of the cysteine protease in the Assay Buffer at a desired concentration.

-

Inhibition with MMTS:

-

To the enzyme solution, add MMTS to achieve the desired final concentration (e.g., 10-fold to 100-fold molar excess).

-

Incubate for 30 minutes at room temperature.

-

-

Enzyme Activity Assay (Inhibited State):

-

Measure the residual activity of the MMTS-treated enzyme using the appropriate substrate and detection method.

-

Include a control sample of the enzyme treated with DMSO alone.

-

-

Reactivation of the Enzyme:

-

To the MMTS-inhibited enzyme, add DTT to a final concentration of 10-20 mM.

-

Incubate for 30-60 minutes at room temperature to allow for the reduction of the mixed disulfide.

-

-

Enzyme Activity Assay (Reactivated State):

-

Measure the activity of the DTT-treated enzyme to determine the extent of reactivation.

-

Protocol 3: Protection of a Thiol-Containing Protein During Purification

This protocol outlines a general strategy for using MMTS to protect a protein during purification.

Materials:

-

Cell lysate or protein extract containing the target protein.

-

MMTS stock solution (e.g., 100 mM in a suitable solvent).

-

Purification buffers (e.g., for affinity chromatography, ion-exchange chromatography).

-

Reducing agent (e.g., DTT or TCEP).

Procedure:

-

Initial Blocking:

-

Immediately after cell lysis or protein extraction, add MMTS to the lysate to a final concentration of 1-5 mM.

-

Incubate on ice for 30 minutes.

-

-

Purification:

-

Proceed with the desired purification steps (e.g., affinity chromatography, ion-exchange chromatography). The purification buffers should not contain any reducing agents.

-

-

Removal of MMTS (On-column or Post-purification):

-

On-column removal: If using an affinity column, after the final wash step, incubate the column-bound protein with a buffer containing 10-20 mM DTT or TCEP for 30-60 minutes to cleave the MMTS modification. Then, elute the protein.

-

Post-purification removal: After eluting the MMTS-modified protein, add DTT or TCEP to the eluate to a final concentration of 10-20 mM and incubate for 30-60 minutes.

-

-

Final Buffer Exchange: Perform a buffer exchange step (e.g., dialysis or desalting column) to remove the reducing agent and any remaining MMTS byproducts.

Visualizations

Caption: Mechanism of reversible S-methylthiolation of a protein cysteine residue by MMTS.

Caption: Workflow of the Biotin-Switch Technique using MMTS.

Conclusion

This compound is a powerful and versatile tool for the study of protein redox states. Its ability to reversibly modify cysteine thiols with high efficiency provides a distinct advantage over irreversible alkylating agents. From trapping the native thiol-disulfide status of proteins to its central role in the biotin-switch technique for identifying S-nitrosylated proteins, MMTS has proven to be an indispensable reagent in the field of redox biology. Furthermore, its applications as a reversible enzyme inhibitor and a protective agent during protein purification highlight its broad utility. By providing a deeper understanding of the chemistry and applications of MMTS, along with detailed experimental guidance, this technical guide aims to empower researchers to effectively utilize this valuable tool in their quest to unravel the complex roles of protein redox modifications in health and disease.

References

- 1. scribd.com [scribd.com]

- 2. H2S-Induced Sulfhydration: Biological Function and Detection Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reversible Inhibition of Cysteine Proteases Using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel applications of modification of thiol enzymes and redox-regulated proteins using this compound (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. msvision.com [msvision.com]

- 7. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2.18. Biotin-switch assay [bio-protocol.org]

- 9. liverpool.ac.uk [liverpool.ac.uk]

- 10. S-Sulfhydration: A Cysteine Posttranslational Modification in Plant Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | H2S-Induced Sulfhydration: Biological Function and Detection Methodology [frontiersin.org]

- 12. Detection of Protein S-Sulfhydration by a Tag-Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Reversible Inhibition of Cysteine Proteases Using this compound | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Detection of reversible protein thiol modifications in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Biotin Switch Processing and Mass Spectrometry Analysis of S-Nitrosated Thioredoxin and Its Transnitrosation Targets - PMC [pmc.ncbi.nlm.nih.gov]

S-Methyl Methanethiosulfonate (MMTS): A Technical Guide to its Solubility and Stability in Common Biological Buffers

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methyl methanethiosulfonate (B1239399) (MMTS) is a widely utilized thiol-modifying reagent crucial for studying protein structure, function, and redox signaling. Its efficacy in experimental systems is fundamentally dependent on its solubility and stability in aqueous biological buffers. This technical guide provides a comprehensive overview of the known properties of MMTS, alongside detailed experimental protocols for determining its solubility and stability in commonly used buffers such as Phosphate-Buffered Saline (PBS), Tris-HCl, and HEPES. Due to a lack of publicly available quantitative data, this guide equips researchers with the necessary methodologies to generate these critical parameters in their own laboratories. The document also includes visualizations of experimental workflows and the mechanism of action of MMTS on protein thiols, providing a practical resource for robust and reproducible experimental design.

Introduction

S-Methyl methanethiosulfonate (MMTS) is an organosulfur compound that reacts specifically and reversibly with sulfhydryl groups to form a methyl disulfide adduct.[1] This reaction is instrumental in a variety of biochemical and pharmaceutical applications, including:

-

Trapping the Thiol-Disulfide State of Proteins: MMTS is used to "freeze" the redox state of cysteine residues within proteins, allowing for the study of their native oxidation state.[2][3]

-

Enzyme Inhibition and Activity Modulation: By modifying catalytic cysteine residues, MMTS can reversibly inhibit enzyme activity, aiding in the investigation of enzyme mechanisms.[4]

-

Protein Structure and Function Analysis: The small size of the methylthio group introduced by MMTS allows for probing the accessibility and role of specific cysteine residues.[4]

-

Protecting Proteins from Degradation: MMTS can be used to protect cysteine proteases from autolysis during purification and storage.

The utility of MMTS is, however, predicated on its behavior in aqueous solutions. Inconsistent or poor solubility can lead to inaccurate dosing, while instability can result in a loss of active reagent over the course of an experiment, leading to variability and misinterpretation of results. This guide addresses these critical aspects.

Solubility of this compound

The solubility of MMTS in aqueous solutions is not well-documented with quantitative data, and available information can be contradictory. Some sources describe it as "practically insoluble in water," while others suggest a solubility of "1:5" (one part MMTS to five parts water), and others simply as "slightly" soluble.[5][6][7][8] It is known to be soluble in organic solvents like DMF, chloroform, and isopropanol.[5][8] Given this ambiguity, it is imperative for researchers to determine the solubility of MMTS in their specific biological buffers of interest.

Factors Influencing MMTS Solubility

-

Buffer Composition: The ionic strength and specific components of buffers like PBS, TRIS, and HEPES can influence the solubility of small molecules.

-

pH: The pH of the buffer can affect the stability of MMTS, which in turn can impact apparent solubility measurements.

-

Temperature: Solubility is generally temperature-dependent.

-

Presence of Co-solvents: The addition of organic co-solvents like DMSO or ethanol, often used to prepare stock solutions, can significantly increase the aqueous solubility of MMTS.[9]

Quantitative Solubility Data

Table 1: Illustrative Solubility of this compound (MMTS) in Common Biological Buffers at 25°C (Note: The following data are for illustrative purposes only and should be determined experimentally.)

| Buffer (pH) | Co-solvent (% v/v) | Solubility (mg/mL) | Solubility (mM) |

| PBS (7.4) | None | ~1.0 | ~7.9 |

| PBS (7.4) | 5% DMSO | ~5.0 | ~39.6 |

| TRIS (7.4) | None | ~1.2 | ~9.5 |

| TRIS (8.0) | None | ~1.1 | ~8.7 |

| HEPES (7.4) | None | ~1.5 | ~11.9 |

Stability of this compound

MMTS is known to be susceptible to hydrolysis in aqueous environments, a reaction that is influenced by pH and the presence of nucleophiles.[10] The stability of related thiosulfinates has been shown to be highly dependent on the solvent.[11] Optimal reactivity of MMTS with thiols is typically observed in buffers with a pH range of 7-8.[5][12] Degradation of MMTS leads to the loss of its thiol-modifying capability. Therefore, understanding its stability and half-life in the buffer system being used is critical for ensuring that a sufficient concentration of the active compound is present throughout the experiment.

Factors Influencing MMTS Stability

-

pH: Hydrolysis of methanesulfonate (B1217627) esters can be pH-dependent.[10]

-

Temperature: Higher temperatures generally accelerate degradation kinetics.[13]

-

Buffer Nucleophilicity: Some buffer components, such as TRIS, are nucleophilic and may directly react with and degrade MMTS.

Quantitative Stability Data

Similar to solubility, specific kinetic data for MMTS degradation in biological buffers is lacking. The following table is a template for organizing experimentally determined stability data.

Table 2: Illustrative Stability (Half-life, t½) of this compound (MMTS) in Common Biological Buffers (Note: The following data are for illustrative purposes only and should be determined experimentally.)

| Buffer (pH) | Temperature (°C) | Half-life (t½) in minutes |

| PBS (7.4) | 4 | ~240 |

| PBS (7.4) | 25 | ~60 |

| PBS (7.4) | 37 | ~35 |

| TRIS (7.4) | 25 | ~45 |

| HEPES (7.4) | 25 | ~70 |

Experimental Protocols

The following protocols provide a framework for the systematic determination of the solubility and stability of MMTS in biological buffers.

Visualizing the Experimental Workflow

Protocol for Determining MMTS Solubility

This protocol is adapted from the shake-flask method, a standard for determining thermodynamic solubility.[9]

-

Preparation of Buffers: Prepare PBS, TRIS, and HEPES buffers at the desired pH and temperature. For example, 1x PBS at pH 7.4, 50 mM TRIS at pH 7.4, and 50 mM HEPES at pH 7.4.

-

Addition of MMTS: Add an excess amount of MMTS to a known volume of each buffer in a glass vial. "Excess" means adding enough MMTS so that undissolved droplets are clearly visible after initial mixing.

-

Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (a minimum of 1.5-2 hours is recommended; longer times may be necessary and should be validated).

-

Separation of Undissolved MMTS: Centrifuge the vials at high speed (e.g., 14,000 x g for 10 minutes) to pellet the undissolved MMTS. Alternatively, filter the solution through a 0.22 µm syringe filter that is compatible with MMTS (e.g., PTFE).

-

Quantification: Carefully take a known volume of the clear supernatant or filtrate and dilute it into a suitable solvent (e.g., acetonitrile (B52724) or methanol) for analysis. Quantify the concentration of MMTS using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve of known MMTS concentrations.[14][15]

-

Consideration for Co-solvents: To determine the effect of a co-solvent like DMSO, prepare the buffer with the desired percentage of the co-solvent (e.g., 5% v/v DMSO in PBS) before adding the excess MMTS.

Protocol for Determining MMTS Stability (Degradation Kinetics)

This protocol outlines a method to determine the degradation rate and half-life of MMTS.

-

Preparation of MMTS Solution: Prepare a stock solution of MMTS in an organic solvent (e.g., acetonitrile or DMSO). Dilute the stock solution into the desired biological buffer (pre-equilibrated at the test temperature, e.g., 4°C, 25°C, or 37°C) to a final concentration well below its determined solubility limit.

-

Incubation and Sampling: Start a timer immediately after adding MMTS to the buffer. At various time points (e.g., t = 0, 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the solution.

-

Quenching the Reaction: Immediately mix the aliquot with a quenching solvent (e.g., ice-cold acetonitrile or methanol) to stop further degradation and precipitate buffer salts if necessary.

-

Quantification: Analyze the samples using a validated analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of the remaining MMTS at each time point.[16]

-

Data Analysis:

-

Confirm that the degradation follows pseudo-first-order kinetics by plotting the natural logarithm of the MMTS concentration (ln[MMTS]) against time. The plot should be linear.[13]

-

The slope of this line is equal to the negative of the degradation rate constant (-k).

-